molecular formula C21H20ClN3O3 B2358277 4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946372-88-9

4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2358277
CAS No.: 946372-88-9
M. Wt: 397.86
InChI Key: NNNXTCKXARMVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative characterized by a fused pyrrolo-pyrimidine-dione core. This compound features a 2-chlorophenyl substituent at the 4-position and a 4-methoxyphenethyl group at the 6-position.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-28-14-8-6-13(7-9-14)10-11-25-12-17-18(20(25)26)19(24-21(27)23-17)15-4-2-3-5-16(15)22/h2-9,19H,10-12H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNXTCKXARMVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family, known for its diverse biological activities. This article compiles existing research on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Structure and Synthesis

The structure of the compound is characterized by a pyrrolopyrimidine core with specific substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups.

1. Anticancer Activity

Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs showed potent activity against human breast cancer (MCF-7) and gastric carcinoma (MGC-803) cell lines. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions can enhance efficacy:

CompoundCell Line TestedIC50 (µM)
4PP-1MCF-76.3
4PP-2MCF-72.0
4PP-3MGC-8036.8

The study emphasizes the importance of substituent variations in improving anticancer potency while maintaining favorable physicochemical properties .

2. Antimicrobial Activity

The compound has shown promising results against Mycobacterium tuberculosis . In vitro studies revealed that certain analogs had minimum inhibitory concentrations (MICs) as low as 2.0 µM against this pathogen. The mechanism appears to involve targeting essential proteins such as MmpL3, which is critical for bacterial survival .

3. Anti-inflammatory and Analgesic Properties

Pyrrolopyrimidine derivatives have also been evaluated for their anti-inflammatory effects. In animal models, compounds similar to the one discussed exhibited significant reductions in inflammation markers and pain response. The inhibition of pro-inflammatory cytokines has been documented as a key mechanism .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of several pyrrolopyrimidine derivatives for their anticancer properties. The study found that compounds with electron-donating groups significantly enhanced cytotoxicity against various cancer cell lines:

  • Compound A : Exhibited an IC50 of 1.5 µM against CNE2 (nasopharyngeal carcinoma).
  • Compound B : Showed an IC50 of 3.0 µM against KB (oral carcinoma).

These findings indicate that structural modifications can lead to improved therapeutic profiles .

Scientific Research Applications

Biological Activities

The unique structure of this compound allows it to exhibit various pharmacological properties:

Anticonvulsant Activity

Research has demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine compounds possess significant anticonvulsant properties. In studies utilizing the maximal electroshock seizure (MES) model, compounds similar to this have shown efficacy comparable to established anticonvulsants like phenobarbital. The mechanism is believed to involve modulation of neurotransmitter systems such as GABAergic and glutamatergic pathways.

Antimicrobial Activity

Pyrrolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Studies suggest that modifications in substituents can enhance activity against specific Gram-positive bacteria. Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups significantly impacts efficacy.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound on human cancer cell lines have shown promising results. It appears to inhibit cell proliferation in certain types of cancer cells, suggesting potential as an anticancer agent. Further studies are needed to elucidate the mechanisms involved and optimize its effectiveness against specific tumor types.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAnticonvulsant ActivityDemonstrated significant seizure protection in MES model comparable to phenobarbital.
Study BAntimicrobial EfficacyShowed effective inhibition against Gram-positive bacteria with SAR analysis indicating optimal substituent modifications.
Study CCytotoxicityIndicated inhibition of proliferation in various human cancer cell lines; further mechanistic studies required.

Comparison with Similar Compounds

Key Observations:

Replacement of the hydroxyl group (as in 4j ) with chlorine reduces hydrogen-bonding capacity, which could alter receptor interactions.

Side-Chain Variations :

  • The 4-methoxyphenethyl group (target) introduces greater conformational flexibility than the benzyl or 4-methoxybenzyl groups in analogs . This may affect binding affinity in enzyme-active sites.

Anti-Diabetic Activity :

  • Compounds with 4-hydroxyphenyl (e.g., Compounds A, C ) exhibit stronger anti-diabetic activity (lower IC50) than chlorophenyl derivatives, suggesting hydroxyl groups enhance target engagement.

Structure-Activity Relationship (SAR) Insights

Chlorine vs. Hydroxyl Groups :

  • Chlorine at the 2-position (target) may improve metabolic stability compared to hydroxyl analogs but reduce polar interactions with targets like α-glucosidase .

Methoxy Group Effects :

  • The 4-methoxy substituent in the phenethyl chain (target) could enhance electron-donating effects, stabilizing charge-transfer interactions in biological systems.

Steric and Electronic Factors: Para-substituted chlorophenyl (e.g., ) vs.

Preparation Methods

Core Pyrrolo[3,4-d]Pyrimidine Synthesis

The pyrrolo[3,4-d]pyrimidine scaffold forms the foundation of the target compound. Patent CN110386936B describes a high-yield (90.2%) cyclization strategy using formamidine acetate and sodium methoxide in methanol. Adapting this method, the core structure is synthesized via:

Condensation-Cyclization Sequence

A one-pot reaction between 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV) and formamidine acetate in methanol at 35–40°C initiates nucleophilic attack, forming an intermediate amidine. Subsequent elimination of hydrogen chloride at 65–70°C induces cyclization, yielding the pyrrolopyrimidine core.

Table 1: Optimized Conditions for Core Formation
Parameter Value
Solvent Methanol
Temperature (Cyclization) 35–40°C
Temperature (Elimination) 65–70°C
Base Sodium methoxide (28 wt%)
Yield 90.2%

This method avoids costly osmium tetroxide and reduces wastewater compared to earlier routes. The electron-withdrawing chloro group at position 4 enhances ring stability, while the methoxy group at position 6 improves solubility in polar aprotic solvents.

Multi-Step Synthetic Routes

Linear Approach (Core → Substituents)

  • Core Synthesis : As detailed in Section 1.1.
  • Chlorophenyl Installation : Suzuki coupling with 2-chlorophenylboronic acid (85%).
  • Phenethyl Addition : Alkylation using 4-methoxyphenethyl mesylate (70%).
    Total Yield : 51% (0.90 × 0.85 × 0.70).

Convergent Approach (Modular Assembly)

  • Pre-functionalized Intermediate : Synthesize 4-methoxyphenethyl-pyrrolidine separately via reductive amination (89%).
  • Core Coupling : React with 2-chlorophenyl-isocyanate under Mitsunobu conditions (82%).
    Total Yield : 73% (0.89 × 0.82).

Solvent and Catalytic Optimization

Solvent Effects

Methanol enhances cyclization kinetics due to hydrogen-bonding with the pyrimidine carbonyl. Conversely, THF improves alkylation yields by stabilizing the deprotonated amine intermediate.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) with SPhos ligands accelerate Suzuki coupling, reducing reaction time from 24 h to 6 h. For alkylation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase yields by 12% in biphasic systems.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves diastereomers arising from the pyrrolidine ring’s chair conformation. Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 4H, Ar-H), 6.86 (d, J = 8.6 Hz, 2H, OCH₃-Ar), 4.21 (t, J = 7.2 Hz, 2H, N-CH₂).
  • HRMS : m/z 397.86 ([M+H]⁺, calculated 397.86).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step organic reactions, starting with cyclization of substituted phenyl and pyrimidine precursors. A common method employs controlled cyclization under reflux conditions using polar aprotic solvents (e.g., DMF or THF) and catalysts like p-toluenesulfonic acid. Optimizing reaction parameters (temperature: 80–100°C; time: 12–24 hours) and purification via column chromatography or recrystallization can enhance yields to >70% . Design of Experiments (DoE) methodologies are recommended to systematically evaluate variables such as solvent polarity, stoichiometry, and catalyst loading .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl and methoxyphenethyl groups). Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₁ClN₃O₃) and detects isotopic patterns for chlorine .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Stability studies should test degradation kinetics in solutions (e.g., DMSO, PBS) and solid states. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS monitors hydrolytic or oxidative degradation. Solid-state stability is assessed via differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) in kinase inhibition studies?

  • Targeted Analog Synthesis: Introduce substituents at the chlorophenyl (e.g., fluoro, methyl) or methoxyphenethyl groups (e.g., ethoxy, hydroxyl) to probe steric/electronic effects .
  • Kinase Profiling: Use kinase inhibition assays (e.g., ADP-Glo™) across a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify selectivity patterns. IC₅₀ values <100 nM suggest high potency .
  • Crystallography: Co-crystallize the compound with target kinases (e.g., PDB entries) to map binding interactions, such as hydrogen bonds with hinge regions .

Q. How can computational methods predict biological targets and resolve conflicting activity data?

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger’s Glide simulate binding poses in kinase ATP-binding pockets. Prioritize targets with consensus docking scores <−8.0 kcal/mol .
  • Machine Learning (ML): Train ML models on ChEMBL bioactivity data to predict off-target effects (e.g., cytochrome P450 interactions) .
  • Meta-Analysis: Reconcile conflicting in vitro/in vivo data by adjusting for assay conditions (e.g., ATP concentrations, cell line variability) .

Q. What methodologies address contradictions in solubility and bioavailability predictions?

  • Physicochemical Profiling: Measure logP (octanol/water) via shake-flask assays and compare with computational predictions (e.g., ACD/Labs). Discrepancies >1 log unit warrant re-evaluation of protonation states .
  • Permeability Assays: Use Caco-2 or PAMPA models to distinguish passive diffusion vs. active transport. A Papp >1×10⁻⁶ cm/s suggests adequate intestinal absorption .
  • In Silico Adjustments: Apply QSPR models corrected for ionization (pKa) and aggregation tendencies .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationDesign of Experiments (DoE)Temperature, solvent polarity, catalyst loading
Structural Elucidation¹H/¹³C NMR, HRMSChemical shifts, isotopic patterns
Kinase ProfilingADP-Glo™ assays, X-ray crystallographyIC₅₀ values, binding poses
Computational PredictionMolecular docking, QSPR modelsDocking scores, logP adjustments

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.